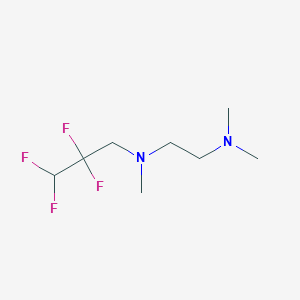
1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluorooctan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluorooctan-1-ol is a fluorinated alcohol compound with the molecular formula C8H5F13O. This compound is part of the perfluoroalkyl alcohol family, known for their unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluorooctan-1-ol can be synthesized through several methods, including:
Electrochemical Fluorination (ECF): This method involves the electrochemical fluorination of octanol in the presence of hydrogen fluoride. The reaction conditions typically include a temperature range of -20°C to 0°C and a current density of 0.1 to 0.5 A/cm².
Telomerization: This process involves the reaction of tetrafluoroethylene with a telogen such as methanol, followed by hydrolysis to yield the desired fluorinated alcohol.
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale electrochemical fluorination due to its efficiency and scalability. The process is carried out in specialized reactors designed to handle the corrosive nature of hydrogen fluoride.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluorooctan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorooctanoic acid (PFOA) using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alcohol group to a corresponding alkane using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products
Oxidation: Perfluorooctanoic acid (PFOA).
Reduction: Perfluorooctane.
Substitution: Perfluorooctyl halides or sulfonates.
Applications De Recherche Scientifique
1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluorooctan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the synthesis of fluorinated compounds.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of water and oil-repellent coatings, lubricants, and in the electronics industry for its dielectric properties.
Mécanisme D'action
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluorooctan-1-ol is primarily based on its ability to interact with hydrophobic and hydrophilic environments due to its amphiphilic structure. This allows it to:
Disrupt cell membranes: By integrating into lipid bilayers, altering membrane fluidity and permeability.
Act as a surfactant: Reducing surface tension and stabilizing emulsions.
Interact with proteins: Binding to hydrophobic pockets in proteins, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorooctanoic acid (PFOA): Similar in structure but with a carboxylic acid group instead of an alcohol group.
Perfluorooctane sulfonate (PFOS): Contains a sulfonate group, known for its use in firefighting foams and stain repellents.
1H,1H,2H,2H-Perfluorooctanol: A partially fluorinated alcohol with fewer fluorine atoms.
Uniqueness
1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluorooctan-1-ol is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term stability and performance under harsh conditions.
Propriétés
Numéro CAS |
112708-16-4 |
|---|---|
Formule moléculaire |
C8H5F13O |
Poids moléculaire |
364.10 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,7-tridecafluorooctan-1-ol |
InChI |
InChI=1S/C8H5F13O/c1-2(9)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h2,22H,1H3 |
Clé InChI |
KIRIXOGQHXHZKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(C(C(C(C(O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


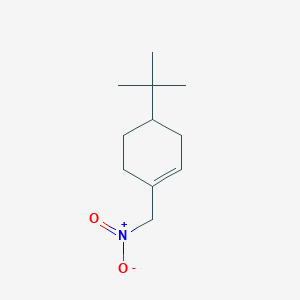


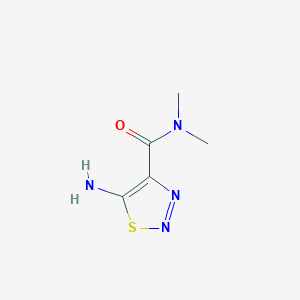
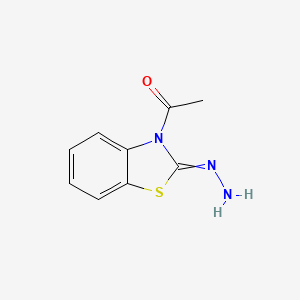
![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)
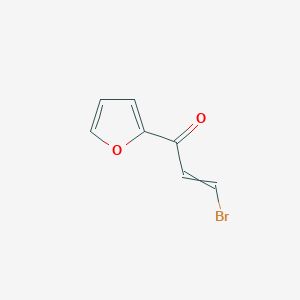

![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
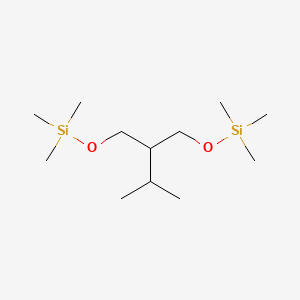
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)

